Comparative Physicochemical Profiling: Lipophilicity (XLogP3) of Propylamino vs. Ethylamino and Isopropylamino Analogs
The lipophilicity of 2-(propylamino)isonicotinonitrile (XLogP3-AA = 1.8) [1] is intermediate between its shorter-chain (ethylamino, predicted XLogP3 ~1.0) and bulkier (isopropylamino, predicted XLogP3 ~2.0) analogs. This quantitative difference in calculated logP directly impacts predictions of passive membrane permeability and non-specific protein binding, making the propyl derivative a distinct chemical tool for probing optimal lipophilic efficiency (LipE) in a lead series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (Calculated) [1] |
| Comparator Or Baseline | 2-(Ethylamino)isonicotinonitrile (predicted ~1.0) and 2-(Isopropylamino)isonicotinonitrile (predicted ~2.0) [Based on standard QSAR logP increments for ethyl, propyl, and isopropyl groups] |
| Quantified Difference | Approximately +0.8 logP units vs. ethyl analog and -0.2 logP units vs. isopropyl analog. |
| Conditions | In silico prediction using XLogP3 algorithm [1] |
Why This Matters
This difference allows researchers to systematically explore lipophilicity-dependent parameters (e.g., permeability, solubility, metabolic clearance) with a compound that provides a distinct, quantifiable data point in a homologous series.
- [1] PubChem. (2025). 2-(Propylamino)isonicotinonitrile. Computed Properties: XLogP3-AA. View Source
